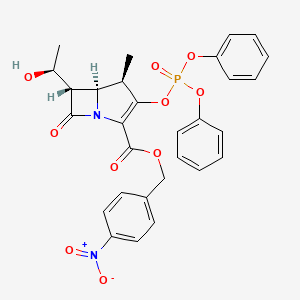
2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid is a chemical compound that can be purchased for pharmaceutical testing . It is available in powder form .
Molecular Structure Analysis
The molecular formula of 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid is C9H15NO4 . The InChI code is 1S/C9H15NO4/c1-7(11)10-4-2-3-9(14,6-10)5-8(12)13/h14H,2-6H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The molecular weight of 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid is 201.22 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthesis of Piperidin-4-ols and Acrylates : The compound was used in the synthesis of polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles and their O-acetyl derivatives. These are promising as monomers for the preparation of fluorescent films (Soboleva, Orlova, & Shelkovnikov, 2017).
Improved Synthesis for PET Imaging : An improved synthesis process using acetylation in anhydrous chloroform was developed for PET studies of acetylcholine neurotransmission system (Carpinelli et al., 2006).
Creation of Phosphonic Acids : Utilized in the synthesis of 2-hydroxy-4-heterocyclic phosphonic acids, serving as serine analogues (Louaisil, Rabasso, & Fadel, 2009).
Chemical Transformation and Analysis
Alcohol Oxidation System : Used in a TEMPO catalyzed alcohol oxidation system, highlighting its role in environmentally friendly organic solvent reactions (Li & Zhang, 2009).
Formation of Aziridines and Lactams : Important in the transformation of aziridines into 5-hydroxypiperidin-2-ones and the creation of δ-lactams and γ-lactones (Vervisch et al., 2012).
Antioxidant Activity of Indole Derivatives : Played a role in the synthesis of indole-3-acetic acid analogues with significant antioxidant activities (Naik, Kumar, & Harini, 2011).
Miscellaneous Applications
Formation of Acetic Acid in Maillard Reaction : Involved in the Maillard reaction cascade, particularly in the formation of acetic acid from glucose and glycine (Jiang et al., 2009).
Synthesis of Schiff Base Ligands : Utilized in the synthesis of Schiff base ligands for antioxidant and selective xanthine oxidase inhibitory studies (Ikram et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Zukünftige Richtungen
The future directions for the use and study of 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid are not specified in the search results. Given its availability for pharmaceutical testing , it may have potential applications in drug development or other areas of scientific research. Further studies are needed to explore these possibilities.
Eigenschaften
IUPAC Name |
2-(1-acetyl-3-hydroxypiperidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-7(11)10-4-2-3-9(14,6-10)5-8(12)13/h14H,2-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKPYLIGYLNWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)(CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid](/img/structure/B2462342.png)
![Methylethyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2462345.png)




![8-(4-ethoxyphenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2462350.png)





